N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NBM-PP) is an organic compound derived from pyrazolo[3,4-d]pyrimidin-4-amine. It is a heterocyclic compound with a nitrogen atom in the ring and is a member of the pyrazole family of compounds. NBM-PP has been studied for its potential applications in medicinal chemistry, including as an inhibitor of certain enzymes and as a drug candidate for various diseases.
Wissenschaftliche Forschungsanwendungen
CDK2 Inhibitors
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Anticancer Applications
The pyrazolo[3,4-d]pyrimidine scaffold, which is present in the compound, is used in the development of kinase inhibitors to treat a range of diseases, including cancer . This scaffold allows the molecules to mimic hinge region binding interactions in kinase active sites .
Antiproliferative Activity
The compound has shown significant antiproliferative activity. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Anti-Inflammatory Applications
The pyrazolopyrimidine moiety, which is a part of the compound, has been used in the design of many pharmaceutical compounds that have anti-inflammatory applications .
Antifungal Applications
The compound, due to its pyrazolopyrimidine moiety, has also been used in the design of pharmaceutical compounds with antifungal applications .
Antidiabetic Applications
The pyrazolopyrimidine moiety has been used in the design of pharmaceutical compounds with antidiabetic applications .
Anti-Alzheimer’s Disease Applications
The compound, due to its pyrazolopyrimidine moiety, has been used in the design of pharmaceutical compounds with applications in the treatment of Alzheimer’s disease .
Antioxidant Applications
The pyrazolopyrimidine moiety has been used in the design of pharmaceutical compounds with antioxidant applications .
Wirkmechanismus
Target of Action
The primary target of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine prevents the initiation of DNA replication, thereby halting the cell cycle .
Result of Action
The inhibition of CDK2 by N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine results in the arrest of the cell cycle . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential therapeutic applications in cancer treatment .
Eigenschaften
IUPAC Name |
N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBQKMWSFYWNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903745 |
Source
|
Record name | NoName_4484 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
5401-48-9 |
Source
|
Record name | NSC4931 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.